molecular formula C17H11ClN2O3 B10892929 2-{[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid

2-{[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid

Cat. No.: B10892929
M. Wt: 326.7 g/mol
InChI Key: RDZDMIUOFINGSU-FMIVXFBMSA-N
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Description

2-{[(E)-3-(2-CHLOROPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID is an organic compound with a complex structure that includes a chlorophenyl group, a cyano group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-3-(2-CHLOROPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID typically involves multiple steps:

    Formation of the Propenoyl Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide to form the 2-cyano-3-(2-chlorophenyl)acrylonitrile intermediate.

    Amidation Reaction: The intermediate is then reacted with 2-aminobenzoic acid under acidic or basic conditions to form the final product. This step may require a catalyst or specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, 2-{[(E)-3-(2-CHLOROPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery efforts.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which 2-{[(E)-3-(2-CHLOROPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and chlorophenyl groups could play a role in binding to these targets, while the benzoic acid moiety may influence the compound’s solubility and distribution within the body.

Comparison with Similar Compounds

Similar Compounds

    2-{[(E)-3-(2-BROMOPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID: Similar structure but with a bromine atom instead of chlorine.

    2-{[(E)-3-(2-METHYLPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID: Similar structure but with a methyl group instead of chlorine.

    2-{[(E)-3-(2-NITROPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID: Similar structure but with a nitro group instead of chlorine.

Uniqueness

The presence of the chlorine atom in 2-{[(E)-3-(2-CHLOROPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID may impart unique reactivity and binding properties compared to its analogs. Chlorine atoms can influence the electronic properties of the molecule, potentially enhancing its interactions with biological targets or its reactivity in chemical transformations.

This detailed overview provides a comprehensive understanding of 2-{[(E)-3-(2-CHLOROPHENYL)-2-CYANO-2-PROPENOYL]AMINO}BENZOIC ACID, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C17H11ClN2O3

Molecular Weight

326.7 g/mol

IUPAC Name

2-[[(E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid

InChI

InChI=1S/C17H11ClN2O3/c18-14-7-3-1-5-11(14)9-12(10-19)16(21)20-15-8-4-2-6-13(15)17(22)23/h1-9H,(H,20,21)(H,22,23)/b12-9+

InChI Key

RDZDMIUOFINGSU-FMIVXFBMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)O)Cl

Origin of Product

United States

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